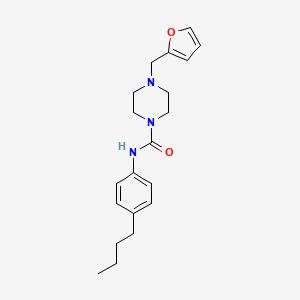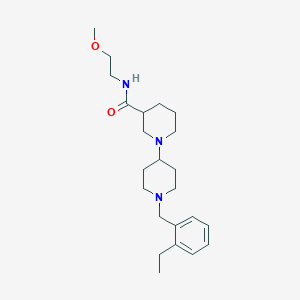![molecular formula C17H23N3O3S B5324451 1-[(4-methoxyphenyl)sulfonyl]-2-(1-methyl-1H-pyrazol-4-yl)azepane](/img/structure/B5324451.png)
1-[(4-methoxyphenyl)sulfonyl]-2-(1-methyl-1H-pyrazol-4-yl)azepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-methoxyphenyl)sulfonyl]-2-(1-methyl-1H-pyrazol-4-yl)azepane, also known as MS-1020, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MS-1020 belongs to the class of azepane compounds that have been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.
作用机制
The mechanism of action of 1-[(4-methoxyphenyl)sulfonyl]-2-(1-methyl-1H-pyrazol-4-yl)azepane is not fully understood, but it is believed to work through multiple pathways. In cancer cells, this compound has been found to inhibit the activity of several enzymes involved in cancer cell growth and survival, including phosphatidylinositol 3-kinase (PI3K), Akt, and mTOR. In addition, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In inflammation and pain, this compound has been found to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis. In addition, this compound has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. In inflammation and pain, this compound has been found to reduce the production of pro-inflammatory cytokines and chemokines, as well as the activity of COX-2 and iNOS. This results in a reduction in inflammation and pain.
实验室实验的优点和局限性
One of the advantages of 1-[(4-methoxyphenyl)sulfonyl]-2-(1-methyl-1H-pyrazol-4-yl)azepane is its broad range of biological activities, making it a potential candidate for the treatment of various diseases. In addition, the synthesis method for this compound has been optimized to produce high yields of pure compound, making it suitable for large-scale production. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.
未来方向
There are several future directions for 1-[(4-methoxyphenyl)sulfonyl]-2-(1-methyl-1H-pyrazol-4-yl)azepane research. One potential direction is the development of this compound derivatives with improved solubility and bioavailability. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent in various diseases. Finally, more research is needed to evaluate the safety and efficacy of this compound in preclinical and clinical studies.
合成方法
The synthesis of 1-[(4-methoxyphenyl)sulfonyl]-2-(1-methyl-1H-pyrazol-4-yl)azepane involves a multi-step process that starts with the reaction of 4-methoxybenzenesulfonyl chloride with 1-methyl-1H-pyrazole-4-carboxaldehyde to form the corresponding aldehyde intermediate. The aldehyde intermediate is then reacted with 1-azepane-2-amine to yield this compound. The synthesis method has been optimized to produce high yields of pure this compound, making it suitable for large-scale production.
科学研究应用
1-[(4-methoxyphenyl)sulfonyl]-2-(1-methyl-1H-pyrazol-4-yl)azepane has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and pain. In cancer research, this compound has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. In addition, this compound has been shown to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent. In inflammation and pain research, this compound has been found to have potent anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory diseases.
属性
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-2-(1-methylpyrazol-4-yl)azepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-19-13-14(12-18-19)17-6-4-3-5-11-20(17)24(21,22)16-9-7-15(23-2)8-10-16/h7-10,12-13,17H,3-6,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTIWHRKKPXGRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCCCN2S(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{[1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]carbonyl}-N-(4-methoxyphenyl)-3-piperidinamine dihydrochloride](/img/structure/B5324377.png)
![3-{2-[2-(2,3-dimethoxyphenyl)-1H-imidazol-1-yl]-1-methylethoxy}pyridine](/img/structure/B5324384.png)


![1-[3-(difluoromethoxy)phenyl]-3-[4-(3-methylbenzyl)-1-piperazinyl]-2-propen-1-one](/img/structure/B5324400.png)
![N,N-diethyl-2-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]acetamide](/img/structure/B5324401.png)
amino]ethyl}piperidin-2-one](/img/structure/B5324405.png)
![6-(methoxymethyl)-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)pyrimidin-4-amine](/img/structure/B5324409.png)

![1-cyclohexyl-4-[(3-methoxypyridin-2-yl)carbonyl]piperazin-2-one](/img/structure/B5324432.png)
![N-{2-(1,3-benzodioxol-5-yl)-1-[(benzylamino)carbonyl]vinyl}-2-bromobenzamide](/img/structure/B5324433.png)

![methyl 4-[3-(4-chlorobenzoyl)-1-(2-furylmethyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B5324466.png)